![molecular formula C13H13ClN2OS2 B2411576 2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol CAS No. 860649-60-1](/img/structure/B2411576.png)
2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol (2C6M4P) is an organosulfur compound that has been studied for its potential applications in various scientific research fields. It is a small molecule with a molecular weight of 265.6 g/mol and a chemical formula of C13H14ClNOS2. 2C6M4P has been used in a variety of experiments in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
1. Spectroscopic Analysis and Chemotherapeutic Potential
A study conducted by Alzoman et al. (2015) explored the vibrational spectral analysis of a closely related compound using FT-IR and FT-Raman spectroscopic techniques. The study focused on analyzing the molecule's stability, charge delocalization, and nonlinear optical behavior. Molecular docking results suggested potential inhibitory activity against GPb, indicating its potential as an anti-diabetic compound (Alzoman et al., 2015).
2. Synthesis and Cytotoxic Activity
Stolarczyk et al. (2018) presented the synthesis of novel 4-thiopyrimidine derivatives, including a compound similar to the one . This study involved the characterization of these compounds and examination of their cytotoxicity against various cell lines. The results indicated different levels of cytotoxicity, providing insight into the structural influences on biological activity (Stolarczyk et al., 2018).
3. Regioselective Synthesis
Dos Santos et al. (2015) reported a highly regioselective synthesis method for a series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, demonstrating the chemical versatility and potential for tailored functionalization of similar pyrimidine compounds (Dos Santos et al., 2015).
4. Benzylation and Nitrosation Studies
Glidewell et al. (2003) explored the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, providing valuable information on the chemical reactivity and possible transformations of similar pyrimidine derivatives (Glidewell et al., 2003).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(methylsulfanylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS2/c1-18-8-11-6-12(17)16-13(15-11)19-7-9-2-4-10(14)5-3-9/h2-6H,7-8H2,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXDTQLBEGSSNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

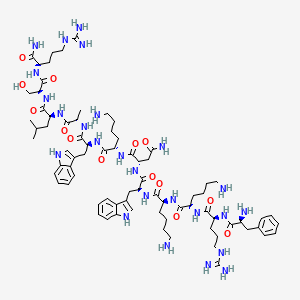
![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide](/img/structure/B2411494.png)
![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411495.png)
![2-(4-fluorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2411496.png)
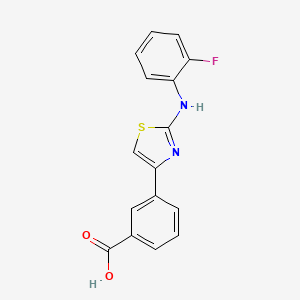
![2-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole](/img/structure/B2411499.png)
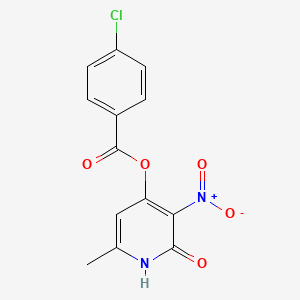
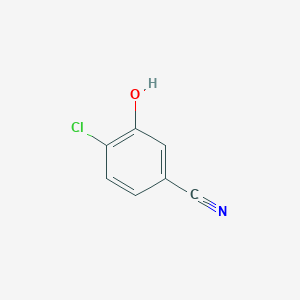
![3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2411506.png)

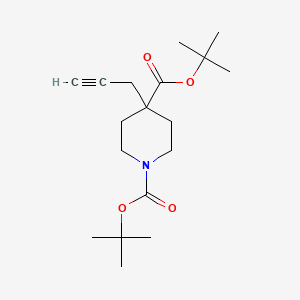
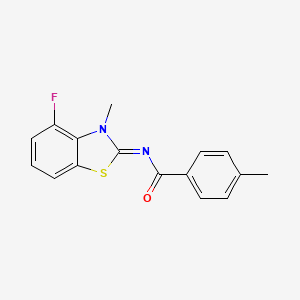
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2411514.png)
![N-(2,5-dimethoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411515.png)